1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is a complex organoboron compound It is characterized by the presence of two 1,3,2-dioxaborolane rings connected through a fluoranthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] typically involves the reaction of fluoranthene derivatives with boronic acid pinacol esters. The reaction is often catalyzed by transition metals such as palladium or copper. The process generally requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper catalysis.
Common Reagents and Conditions
Borylation: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine.
Hydroboration: Transition metal catalysts, such as rhodium or iridium complexes.
Coupling Reactions: Copper iodide and aryl iodides.
Major Products
Borylation: Pinacol benzyl boronate.
Hydroboration: Chiral allenyl boronates.
Coupling Reactions: Aryl boronates.
Scientific Research Applications
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] involves the interaction of its boron atoms with various molecular targets. In hydroboration reactions, the boron-hydrogen bond adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or coupling, to yield the final products.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes.
Bis(pinacolato)diboron: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is unique due to its fluoranthene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
600718-37-4 |
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Molecular Formula |
C28H32B2O4 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoranthen-8-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)17-12-13-18-20-14-15-23(30-33-27(5,6)28(7,8)34-30)21-11-9-10-19(24(20)21)22(18)16-17/h9-16H,1-8H3 |
InChI Key |
VULFLCFAJMVPER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C |
Origin of Product |
United States |
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